Meta-Chloro vs. Para-Chloro Isomer in Phosphatase Inhibition
The meta-chloro substituted Naphthol AS derivative (2-Hydroxy-3-naphthoyl-m-chloroanilide) exhibits a differentiated biochemical inhibition profile compared to the para-chloro isomer (Naphthol AS-E). Target compound inhibits bovine kidney intestinal alkaline phosphatase with a Ki of 29,000 nM (29 µM), whereas the para-chloro analog (Naphthol AS-E phosphate, KG-501) is not characterized for direct alkaline phosphatase inhibition in a comparable assay but instead primarily targets the CREB-CBP protein-protein interaction (KIX-KID) with a Ki of 10-50 µM [1]. This indicates a shift in molecular target preference driven by the chlorine position.
| Evidence Dimension | Enzymatic Inhibition (Ki) and Target Engagement |
|---|---|
| Target Compound Data | Ki = 29,000 nM (Alkaline phosphatase, bovine kidney, substrate: p-NPP) |
| Comparator Or Baseline | Naphthol AS-E (para-chloro): Ki = 10,000-50,000 nM for CREB-CBP interaction (KIX domain); Direct ALP inhibition data not available from analogous assays. |
| Quantified Difference | Qualitative target shift: meta-chloro favors ALP inhibition; para-chloro favors CREB-CBP KIX domain binding. |
| Conditions | BindingDB Assay: Inhibition of bovine kidney intestinal alkaline phosphatase using p-NPP as substrate, 10 min pre-incubation, measurement after 30 min [1]. |
Why This Matters
For researchers screening for alkaline phosphatase modulation, the meta-chloro isomer provides a distinct pharmacological starting point that differs fundamentally from the para-chloro CREB inhibitor, making substitution chemically invalid for target-specific assays.
- [1] BindingDB. (2014). BDBM50437933 (CHEMBL2408703): Ki data for N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide against bovine kidney intestinal alkaline phosphatase. View Source
